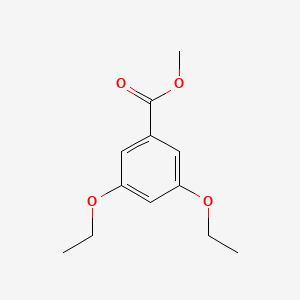

Methyl 3,5-diethoxybenzoate

Description

Overview of Benzoate (B1203000) Esters as Versatile Synthetic Intermediates and Functional Materials Precursors

Benzoate esters are derivatives of benzoic acid and are characterized by an ester functional group attached to a benzene (B151609) ring. wikipedia.org They serve as crucial intermediates in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, fragrances, and polymers. chemicalbook.comnumberanalytics.comscbt.com The reactivity of the ester group, combined with the stability of the aromatic ring, allows for a multitude of chemical transformations. numberanalytics.comlibretexts.org These reactions include hydrolysis to yield carboxylic acids, reduction to form alcohols, and various cross-coupling reactions to create new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comlibretexts.org This versatility makes them indispensable in the construction of complex molecular architectures. researchgate.netnih.gov

The utility of benzoate esters extends to the field of materials science, where they are used as precursors for functional materials. numberanalytics.com For instance, aromatic poly(ether ester)s derived from substituted benzoates can exhibit excellent thermal stability and mechanical properties, making them suitable for applications as thermoplastics. rsc.org

Significance of Ether Linkages in Aromatic Esters for Molecular Design

The incorporation of ether linkages onto the aromatic ring of benzoate esters significantly influences their chemical and physical properties. Aromatic ethers are characterized by an ether group (R-O-R') directly attached to the aromatic ring. numberanalytics.com This structural feature imparts increased stability, lipophilicity, and can modulate the electronic properties of the molecule. numberanalytics.com

In the context of molecular design, ether linkages offer several advantages:

Enhanced Stability : Ethers are generally more resistant to hydrolysis and oxidation compared to other functional groups, contributing to the durability of the final products. nadkarnispc.com

Modulation of Properties : The presence and position of ether groups can fine-tune the solubility, thermal stability, and crystalline properties of the resulting materials. rsc.org

Biocompatibility : Polyether materials are often biocompatible, making them suitable for various biomedical applications. nadkarnispc.com

The strategic placement of ether groups on an aromatic ester scaffold allows chemists to tailor the molecule's properties for specific applications, ranging from drug development to the creation of advanced polymers. numberanalytics.comrsc.org

Research Landscape of Methyl 3,5-Diethoxybenzoate and Related Aromatic Esters

The research landscape for substituted benzoate esters is active and diverse, with ongoing studies into their synthesis, reactivity, and application. researcher.life Recent research has focused on developing novel catalytic methods for the synthesis and functionalization of these compounds, including the use of environmentally friendly catalysts. dergipark.org.tracs.org Studies have also explored the electronic effects of different substituents on the reactivity of the benzoate core, providing valuable mechanistic insights. semanticscholar.orgemerginginvestigators.org

Specifically, for dialkoxy-substituted benzoates like the related methyl 3,5-dimethoxybenzoate (B1226732), research has highlighted their use as starting materials in the synthesis of biologically active compounds and complex natural products. chemicalbook.com The investigation of their chemical properties, such as through bromination reactions, further expands their synthetic utility. chemicalbook.com While direct research on this compound is less extensive, the principles and findings from studies on analogous compounds are highly relevant.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is primarily driven by its potential as a building block in organic synthesis. The main objectives of studying this compound include:

Developing efficient synthetic routes : A key area of investigation is the optimization of synthetic methods to produce this compound with high yield and purity. sorbonne-universite.fr

Exploring its chemical reactivity : Understanding how the diethoxy substitution pattern influences the reactivity of the aromatic ring and the ester functionality is crucial for its application in further synthetic steps.

Investigating its potential as a precursor : A primary goal is to utilize this compound in the synthesis of more complex molecules, including novel functional materials and potentially biologically active compounds.

A documented synthesis of this compound involves the reaction of methyl 3,5-dihydroxybenzoate (B8624769) with ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF). sorbonne-universite.fr The resulting compound is a white solid. sorbonne-universite.fr Further research could explore its utility in creating novel polymers or as an intermediate in the synthesis of pharmaceutical agents, drawing parallels from the applications of its structural analogs. rsc.org

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are defined by its chemical structure and resulting physical properties.

Interactive Data Table: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H16O4 | epa.gov |

| Molecular Weight | 224.256 g/mol | epa.gov |

| Appearance | White solid | sorbonne-universite.fr |

| CAS Number | 198623-55-1 | epa.gov |

Note: This table is interactive. Clicking on the column headers will sort the data.

Synthesis and Reactions of this compound

The preparation and subsequent chemical transformations of this compound are central to its application in chemical research.

Synthesis of this compound

A reported method for the synthesis of this compound involves the Williamson ether synthesis. This procedure starts with methyl 3,5-dihydroxybenzoate. The hydroxyl groups are deprotonated by a base, such as potassium carbonate (K2CO3), to form the corresponding alkoxides. These alkoxides then react with an ethylating agent, like ethyl iodide (EtI), in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to drive the reaction to completion. sorbonne-universite.fr Following the reaction, a workup procedure involving extraction and purification by silica (B1680970) gel chromatography yields the pure product as a white solid. sorbonne-universite.fr

Key Reactions of this compound

One of the fundamental reactions of this compound is the hydrolysis of its ester group. This can be achieved under basic conditions, for example, by heating with potassium hydroxide (B78521) (KOH) in a mixture of methanol (B129727) and water. sorbonne-universite.fr This saponification reaction cleaves the ester bond, yielding 3,5-diethoxybenzoic acid and methanol. sorbonne-universite.fr The resulting carboxylic acid is a valuable intermediate for further synthetic modifications, such as amide bond formation or other transformations characteristic of carboxylic acids.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-diethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-15-10-6-9(12(13)14-3)7-11(8-10)16-5-2/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYWKJRUBYVESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70707993 | |

| Record name | Methyl 3,5-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198623-55-1 | |

| Record name | Methyl 3,5-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3,5 Diethoxybenzoate and Analogues

Direct Esterification and Transesterification Approaches to Methyl 3,5-Diethoxybenzoate

Direct esterification is a primary method for the synthesis of this compound. This reaction, often referred to as Fischer esterification, involves the condensation of 3,5-diethoxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.comresearchgate.net The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use an excess of the alcohol reactant (methanol) or remove the water formed during the reaction. researchgate.net Solid acid catalysts are also being developed as a recyclable and environmentally friendlier alternative to traditional inorganic acids. mdpi.com

Transesterification is another viable, though less direct, route. e3s-conferences.org This process involves reacting an existing ester of 3,5-diethoxybenzoic acid (e.g., an ethyl or benzyl (B1604629) ester) with methanol in the presence of an acid or base catalyst. researchgate.net The equilibrium is driven toward the formation of the more volatile methyl ester by using a large excess of methanol. nih.gov This method is particularly useful when the starting carboxylic acid is sensitive to the harsh conditions of direct esterification or when a different ester is more readily available. researchgate.net

| Method | Reactants | Catalyst | Key Conditions |

| Direct Esterification | 3,5-Diethoxybenzoic Acid, Methanol | Strong Acid (e.g., H₂SO₄) | Excess methanol, removal of water |

| Transesterification | Alkyl 3,5-Diethoxybenzoate, Methanol | Acid or Base | Excess methanol to shift equilibrium |

Alkylation Strategies for Introducing Ethoxy Groups onto Benzoate (B1203000) Scaffolds

An alternative synthetic strategy involves constructing the diethoxy substitution pattern on a pre-existing benzoate framework. This is typically achieved through O-alkylation reactions.

O-Alkylation Reactions of Hydroxybenzoate Precursors

The most common precursor for this strategy is Methyl 3,5-dihydroxybenzoate (B8624769). biosynth.com The synthesis involves the simultaneous ethylation of both phenolic hydroxyl groups. This reaction is a classic example of the Williamson ether synthesis, where the hydroxyl groups are first deprotonated by a base to form phenoxides, which then act as nucleophiles to attack an ethylating agent.

Common reagents and conditions for this transformation include:

Ethylating Agent : Diethyl sulfate (B86663) or an ethyl halide (e.g., ethyl iodide, ethyl bromide).

Base : A moderate base such as potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenolic hydroxyls. chemicalbook.comchemicalbook.com

Solvent : A polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) is typically used to facilitate the reaction. chemicalbook.comchemicalbook.com

The reaction of Methyl 3,5-dihydroxybenzoate with an ethylating agent like diethyl sulfate in the presence of a base like potassium carbonate yields this compound. chemicalbook.com

Considerations for Regioselectivity in Di-alkylation

For a precursor like Methyl 3,5-dihydroxybenzoate, the two hydroxyl groups are chemically equivalent due to the symmetrical nature of the molecule. This simplifies the issue of regioselectivity, as alkylation is equally likely to occur at either the 3- or 5-position first, followed by the second alkylation.

The primary consideration is not regioselectivity between the two sites, but rather ensuring complete di-alkylation and minimizing the formation of the mono-ethoxylated intermediate, Methyl 3-ethoxy-5-hydroxybenzoate. To favor the desired di-substituted product, reaction conditions are optimized. This typically involves using a stoichiometric excess of both the base and the ethylating agent to drive the reaction to completion. Careful monitoring of the reaction progress, for instance by thin-layer chromatography (TLC), can determine the point at which all the starting material and mono-alkylated intermediate have been consumed. google.com

Multi-step Convergent Syntheses of this compound

Convergent syntheses involve preparing key fragments of the target molecule separately and then combining them in the final stages. For this compound, the most logical multi-step approach involves synthesizing the substituted benzoic acid first, followed by esterification.

Synthesis from 3,5-Dihydroxybenzoic Acid Derivatives

A highly effective and common multi-step synthesis starts with 3,5-dihydroxybenzoic acid. nih.gov This precursor is a readily available and important fine chemical intermediate. guidechem.comhmdb.ca The synthesis proceeds in two distinct steps:

Di-ethoxylation of 3,5-Dihydroxybenzoic Acid : The first step is the O-alkylation of the two phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid. chemicalbook.com Similar to the alkylation of the methyl ester, this is achieved by treating the acid with an ethylating agent (e.g., diethyl sulfate) and a base (e.g., potassium carbonate or sodium hydroxide) in a suitable solvent. chemicalbook.comgoogle.com This reaction forms 3,5-diethoxybenzoic acid.

Esterification of 3,5-Diethoxybenzoic Acid : The second step is the esterification of the resulting 3,5-diethoxybenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid, to yield the final product, this compound. google.comekb.eg

This two-step sequence is often preferred because it avoids potential side reactions, such as the hydrolysis of the ester group, that could occur if the esterification were performed before the alkylation under basic conditions.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. O-Alkylation | 3,5-Dihydroxybenzoic Acid | Diethyl Sulfate, K₂CO₃, Acetone | 3,5-Diethoxybenzoic Acid |

| 2. Esterification | 3,5-Diethoxybenzoic Acid | Methanol, H₂SO₄ | This compound |

Precursor Design and Functional Group Interconversions

The design of an efficient synthesis relies heavily on the strategic choice of precursors and the application of reliable functional group interconversions (FGI). fiveable.meimperial.ac.uk FGI refers to the conversion of one functional group into another. imperial.ac.uk

In the synthesis of this compound from 3,5-dihydroxybenzoic acid, two key functional group interconversions are employed:

Phenol to Ether : The conversion of the two phenolic -OH groups into ethoxy (-OCH₂CH₃) groups is a critical FGI. This transformation changes the properties of the molecule, notably its polarity and hydrogen-bonding capability. solubilityofthings.com

Carboxylic Acid to Ester : The esterification of the -COOH group to a methyl ester (-COOCH₃) is another fundamental FGI. solubilityofthings.com This step is crucial for modifying the reactivity of the carboxylic acid and is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. guidechem.com

Purification and Isolation Techniques for High-Purity this compound

The isolation and purification of this compound from the reaction mixture are critical steps to ensure a high-purity product suitable for its intended applications. The choice of purification method depends on the nature of the impurities present, which are largely determined by the synthetic route employed. Common impurities may include unreacted starting materials (e.g., 3,5-dihydroxybenzoic acid or its methyl ester), partially etherified intermediates, byproducts from side reactions, and residual reagents or solvents.

Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For benzoates, a common approach is to use a mixed solvent system, such as ethanol-water or ethyl acetate-hexane, to achieve the desired solubility profile. The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column chromatography is another powerful technique for the purification of this compound, particularly when dealing with complex mixtures or when very high purity is required. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). For substituted benzoates, a common eluent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the target compound from both less polar and more polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC), and the fractions containing the pure product are combined and the solvent is removed to yield the purified this compound.

Below is an interactive data table summarizing common purification techniques and relevant parameters for this compound and its analogues.

| Purification Technique | Stationary Phase/Solvent System | Key Parameters to Control | Typical Impurities Removed |

| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane | Cooling rate, Solvent ratio | Unreacted starting materials, soluble byproducts |

| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | Eluent polarity, Flow rate, Column packing | Isomeric byproducts, closely related impurities |

| Washing | Aqueous basic solutions (e.g., NaHCO₃) followed by brine | pH of the aqueous solution | Acidic starting materials or byproducts |

| Distillation | Not typically used for solids | N/A | High-boiling impurities (if applicable) |

Work-up Procedures: Prior to the final purification steps, a series of work-up procedures are typically employed to remove the bulk of impurities. This often involves washing the organic layer containing the product with aqueous solutions to remove acidic or basic residues. For instance, if the synthesis starts from a carboxylic acid, a wash with a mild base like sodium bicarbonate solution can remove any unreacted acid. This is followed by a wash with brine (saturated sodium chloride solution) to reduce the water content in the organic phase before drying with an anhydrous salt like magnesium sulfate or sodium sulfate.

Comparative Analysis of Synthetic Pathways for Efficiency and Scalability

The synthesis of this compound can be approached through two primary strategic sequences: etherification of the phenolic hydroxyl groups followed by esterification of the carboxylic acid (Pathway A), or esterification of the carboxylic acid followed by etherification of the phenolic hydroxyls (Pathway B). The choice between these pathways depends on several factors, including the availability and cost of starting materials, reaction yields, ease of purification, and suitability for large-scale production.

Pathway A: Etherification Followed by Esterification

This pathway commences with the etherification of 3,5-dihydroxybenzoic acid to form 3,5-diethoxybenzoic acid. The most common method for this transformation is the Williamson ether synthesis . This reaction involves the deprotonation of the phenolic hydroxyl groups with a base, such as potassium carbonate or sodium hydroxide (B78521), to form the corresponding phenoxide ions, which then act as nucleophiles to displace a halide from an ethylating agent like diethyl sulfate or ethyl iodide.

The subsequent step is the Fischer-Speier esterification of the resulting 3,5-diethoxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product, this compound.

Pathway B: Esterification Followed by Etherification

In this alternative route, the first step is the esterification of 3,5-dihydroxybenzoic acid with methanol to produce methyl 3,5-dihydroxybenzoate. This is also typically achieved through Fischer-Speier esterification.

The second step is the Williamson ether synthesis on methyl 3,5-dihydroxybenzoate, where the phenolic hydroxyl groups are etherified using an ethylating agent and a base.

Efficiency Analysis:

Yield: Both pathways can potentially provide high yields. The Williamson ether synthesis is generally a high-yielding reaction. echemi.com Fischer esterification is an equilibrium-driven process, and yields can be maximized by using an excess of the alcohol (methanol) or by removing the water formed during the reaction. masterorganicchemistry.com

Reaction Conditions: The Williamson ether synthesis typically requires anhydrous conditions and often elevated temperatures to proceed at a reasonable rate. Fischer esterification also requires heating under reflux.

Scalability Analysis:

For industrial production, scalability is a critical factor, encompassing cost-effectiveness, safety, and environmental impact.

Cost of Reagents: The cost of starting materials and reagents plays a significant role in the economic viability of a process. The relative cost of 3,5-dihydroxybenzoic acid versus methyl 3,5-dihydroxybenzoate, as well as the cost of ethylating agents and solvents, will influence the choice of pathway.

Process Safety and Handling: The use of hazardous reagents like diethyl sulfate, which is highly toxic and corrosive, requires stringent safety protocols, especially on a large scale. The handling of large volumes of flammable solvents also presents safety challenges.

Waste Generation: The environmental impact of a synthetic route is an increasingly important consideration. The generation of inorganic salts as byproducts in the Williamson ether synthesis needs to be managed. The use of excess reagents, such as methanol in the Fischer esterification, requires efficient recovery and recycling systems to improve the process's green credentials.

Phase Transfer Catalysis (PTC): For large-scale Williamson ether synthesis, the use of phase transfer catalysts can be advantageous. PTC can facilitate the reaction between reactants in immiscible phases (e.g., an aqueous solution of the phenoxide and an organic solution of the ethylating agent), potentially leading to milder reaction conditions, reduced need for anhydrous solvents, and improved reaction rates. semanticscholar.org

The following interactive table provides a comparative overview of the two synthetic pathways.

| Feature | Pathway A (Etherification -> Esterification) | Pathway B (Esterification -> Etherification) |

| Starting Material | 3,5-Dihydroxybenzoic acid | 3,5-Dihydroxybenzoic acid |

| Key Intermediates | 3,5-Diethoxybenzoic acid | Methyl 3,5-dihydroxybenzoate |

| Potential Advantages | - Intermediate is a solid, potentially easier to purify. | - May avoid potential side reactions with the carboxylic acid group during etherification. |

| Potential Disadvantages | - The carboxylic acid group might interfere with the etherification step under certain conditions. | - The ester group might be susceptible to hydrolysis during the basic conditions of the Williamson ether synthesis. |

| Scalability Considerations | - Standard industrial processes for both Williamson ether synthesis and Fischer esterification are well-established. | - Similar scalability considerations to Pathway A, with the need to carefully control conditions to prevent ester hydrolysis. |

Advanced Spectroscopic Characterization of Methyl 3,5 Diethoxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and neighboring protons for each unique proton in a molecule. In methyl 3,5-diethoxybenzoate, the chemical shifts (δ) are influenced by the electronic effects of the ester and ethoxy functional groups on the aromatic ring.

The aromatic protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring current. The proton at the C2 position, being situated between two electron-donating ethoxy groups, would likely experience a different shielding effect compared to the protons at the C4 and C6 positions. The methyl protons of the ester group and the methylene (B1212753) and methyl protons of the ethoxy groups will have characteristic chemical shifts in the upfield region.

A detailed analysis of the ¹H NMR spectrum of the closely related analog, methyl 3,5-dimethoxybenzoate (B1226732), provides a strong basis for predicting the chemical shifts in this compound. The primary difference would be the presence of signals for the ethyl groups (a quartet and a triplet) instead of a singlet for the methoxy (B1213986) groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 | 6.9 - 7.2 | d |

| H-4 | 6.6 - 6.8 | t |

| -OCH₃ | 3.8 - 3.9 | s |

| -OCH₂CH₃ | 4.0 - 4.2 | q |

| -OCH₂CH₃ | 1.3 - 1.5 | t |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Fingerprinting

Carbon-13 NMR (¹³C NMR) spectroscopy provides a "fingerprint" of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the carbonyl carbon of the ester group will appear significantly downfield. The aromatic carbons will have chemical shifts in the range of 100-160 ppm, with the carbons attached to the oxygen atoms (C3 and C5) being the most downfield in this region due to the deshielding effect of the electronegative oxygen. The carbon of the methyl ester and the carbons of the ethoxy groups will appear in the upfield region of the spectrum. Data from methyl 3,5-dimethoxybenzoate can be used to approximate the expected chemical shifts. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 167 |

| C-3, C-5 | 158 - 162 |

| C-1 | 130 - 133 |

| C-2, C-6 | 107 - 110 |

| C-4 | 105 - 108 |

| -OCH₃ | 51 - 53 |

| -OCH₂CH₃ | 63 - 65 |

| -OCH₂CH₃ | 14 - 16 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, resolving spectral overlap, and confirming structural assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show correlations between the aromatic protons, confirming their positions on the ring. It would also clearly show the coupling between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. sdsu.educolumbia.edu This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. For instance, the proton signal of the methyl ester would correlate with the corresponding carbon signal, and the methylene and methyl proton signals of the ethoxy groups would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.educolumbia.edu This technique is crucial for piecing together the molecular framework. For example, the methyl protons of the ester group would show a correlation to the carbonyl carbon. The aromatic protons would show correlations to neighboring carbons and the carbons of the ethoxy groups, confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance versus wavenumber.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1715-1730 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester and ether linkages will result in strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions corresponding to the stretching of the carbon-carbon double bonds in the benzene ring are expected in the 1450-1600 cm⁻¹ region.

C-H Stretch: The spectrum will also show C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) appear just below 3000 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1715 - 1730 | Strong |

| C-O (Ester & Ether) | Stretch | 1000 - 1300 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |

| C-H (Aromatic) | Stretch | > 3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | < 3000 | Medium-Strong |

Note: These are predicted ranges based on general spectroscopic principles.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring often gives a strong and characteristic Raman signal.

C=O Stretch: The carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum.

C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations will be present.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint, enabling precise identification and characterization. For this compound, techniques such as High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal in confirming its elemental composition, assessing its purity, and elucidating its structure.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or five decimal places. This precision allows for the determination of the exact mass of a molecule, which in turn enables the unambiguous calculation of its elemental formula. The molecular formula of this compound is C₁₂H₁₆O₄. Its theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O), can be precisely determined.

The importance of HRMS lies in its ability to distinguish between compounds that have the same nominal mass but different elemental compositions. For instance, while a standard mass spectrometer might register a molecular ion peak at m/z 224 for multiple compounds, HRMS can differentiate them based on their exact masses. This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in a complex mixture.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₂H₁₆O₄)

| Element | Atomic Mass (amu) | Count | Total Mass (amu) |

| Carbon (¹²C) | 12.00000 | 12 | 144.00000 |

| Hydrogen (¹H) | 1.00783 | 16 | 16.12528 |

| Oxygen (¹⁶O) | 15.99491 | 4 | 63.97964 |

| Total | 224.10482 |

The fragmentation pattern observed in a mass spectrum provides further structural information. For this compound, common fragmentation pathways would involve the cleavage of the ether and ester functional groups. Key expected fragments include the loss of a methoxy radical (•OCH₃, 31 Da) from the ester group, the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), or the loss of an ethyl radical (•CH₂CH₃, 29 Da) from one of the side chains. These fragmentation patterns help to piece together the molecular structure and confirm the arrangement of the substituent groups on the benzene ring.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This hybrid technique is highly effective for separating volatile compounds from a mixture and identifying them based on their unique mass spectra and retention times. shimadzu.com

In the context of this compound analysis, a sample is first vaporized and injected into the gas chromatograph. An inert carrier gas transports the sample through a capillary column, where separation occurs based on the compound's boiling point and affinity for the column's stationary phase. amazonaws.com The time it takes for the compound to travel through the column is known as its retention time, a characteristic value under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). shimadzu.com

As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The resulting mass spectrum serves as a chemical fingerprint. The molecular ion peak confirms the molecular weight, while the fragmentation pattern reveals structural details that can be compared against spectral libraries for positive identification. GC-MS is also a powerful tool for assessing the purity of a sample, as any impurities will appear as separate peaks with their own distinct retention times and mass spectra. jmchemsci.com

Table 2: Typical GC-MS Parameters for Analysis of Aromatic Esters

| Parameter | Typical Value/Condition |

| GC Column | Capillary column (e.g., DB-5MS, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Split or Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 40-400 m/z |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for studying molecules containing chromophores, which are functional groups or parts of a molecule that absorb light. In this compound, the benzene ring acts as the primary chromophore.

The absorption of UV light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are π → π* (pi to pi antibonding). libretexts.org These transitions involve electrons in the delocalized π-system of the benzene ring.

The presence of substituent groups on the benzene ring can influence the wavelength of maximum absorption (λmax). The two ethoxy groups (-OCH₂CH₃) and the methyl ester group (-COOCH₃) are considered auxochromes. Auxochromes are groups that, when attached to a chromophore, alter the λmax and the intensity of the absorption. The lone pairs of electrons on the oxygen atoms of the ethoxy groups can interact with the π-system of the ring, a phenomenon known as conjugation. This interaction lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to a longer wavelength) compared to unsubstituted benzene. libretexts.org The absorption spectrum is also sensitive to the solvent used, with solvent polarity sometimes influencing the λmax. biointerfaceresearch.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Chromophore | Expected Region |

| π → π | π (bonding) → π (antibonding) | Aromatic Ring | 200-300 nm |

| n → π | n (non-bonding) → π (antibonding) | Carbonyl (C=O) of Ester | >280 nm (often weak) |

The primary absorption band for this compound is expected to arise from the π → π* transition of the substituted benzene ring. A weaker n → π* transition, associated with the carbonyl group of the ester, may also be observed at a longer wavelength. libretexts.org

Computational Chemistry and Theoretical Studies on Methyl 3,5 Diethoxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, which is the foundation for calculating a wide range of molecular properties. For a molecule like Methyl 3,5-diethoxybenzoate, DFT calculations can elucidate its geometry, orbital energies, and charge distribution.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule—its equilibrium geometry. This is achieved through a process called geometry optimization, which systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the minimum potential energy.

For this compound, this process would involve using a selected DFT functional (such as the widely used B3LYP) and a basis set (for example, 6-311G(d,p)) to solve the electronic Schrödinger equation. The calculation would identify the lowest energy conformation, accounting for the rotational flexibility of the two ethoxy groups and the methyl ester group. The output of this calculation provides a precise set of Cartesian coordinates for each atom and key structural parameters.

Table 1: Exemplar Optimized Geometric Parameters for this compound (Illustrative) This table illustrates the type of data obtained from a geometry optimization calculation. Actual values would require a specific computational study to be performed.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-C(carbonyl) | ~1.49 Å |

| Bond Length | C(carbonyl)=O | ~1.21 Å |

| Bond Angle | O=C-O(ester) | ~125° |

| Dihedral Angle | C(aromatic)-C-O-C(methyl) | ~180° (planar) or ~0° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic character, while the LUMO energy relates to the electron affinity and electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For this compound, FMO analysis would map the spatial distribution of these orbitals, showing which parts of the molecule are most likely to participate in nucleophilic or electrophilic attacks.

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows example data that would be generated from an FMO analysis.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | Value | Electron-donating ability |

| LUMO Energy | Value | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Value | Chemical reactivity and kinetic stability |

An Electrostatic Potential (ESP) surface, or Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating the nature of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

Quantum Mechanical (QM) and Semi-Empirical Calculations

Beyond electronic structure, computational methods can predict various properties that are directly comparable to experimental measurements. Quantum mechanical calculations, particularly DFT, are widely used for their accuracy in these predictions.

Computational methods can accurately predict spectroscopic data. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. This involves computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These theoretical shifts for ¹H and ¹³C nuclei can aid in the assignment of complex experimental spectra.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. This calculation determines the normal modes of vibration for the optimized structure. The resulting frequencies are often systematically overestimated due to the harmonic approximation and are typically multiplied by an empirical scaling factor to improve agreement with experimental data. The predicted spectrum helps in assigning specific absorption bands to the stretching, bending, and rocking motions of the molecule's functional groups.

Table 3: Example of Predicted Spectroscopic Data (Illustrative) This table shows the type of data generated from spectroscopic calculations.

| Spectroscopy | Parameter | Functional Group | Predicted Value |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon (C=O) | ~165-170 ppm |

| ¹H NMR | Chemical Shift (δ) | -OCH₃ Protons | ~3.8-4.0 ppm |

| FTIR | Vibrational Frequency (ν) | C=O Stretch | ~1720-1740 cm⁻¹ |

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a tensor quantity that is crucial for understanding intermolecular forces, such as London dispersion forces, and the molecule's response to electromagnetic radiation. DFT calculations can provide reliable estimates of molecular polarizability.

Table 4: Calculated Electronic Properties (Illustrative) This table provides an example of the kind of electronic property data that can be calculated.

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | Value | Debye |

| Mean Polarizability (α) | Value | a.u. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While specific molecular dynamics (MD) studies focusing exclusively on this compound are not extensively documented in publicly available literature, the conformational behavior of this molecule can be reliably inferred from computational studies on analogous aromatic esters, such as methyl benzoate (B1203000) and other substituted derivatives. acs.orgrsc.org MD simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing a dynamic picture of a compound's flexibility and preferred shapes (conformations). rsc.orgnih.govresearchgate.net

For a molecule like this compound, MD simulations would reveal significant flexibility primarily around three types of rotatable bonds:

The Ester Linkage: The bond connecting the benzene (B151609) ring to the carboxyl group (Ar-C(O)) and the bond between the carbonyl carbon and the ester oxygen (C(O)-O) allow for rotational freedom. Studies on methyl benzoate have shown that the planar conformation, where the ester group lies in the same plane as the benzene ring, is generally preferred. rsc.org However, the energy barrier to rotation is relatively low, suggesting that the molecule can readily adopt non-planar conformations.

Ethoxy Group Rotation: The two ethoxy groups (-OCH₂CH₃) attached to the benzene ring at positions 3 and 5 introduce additional degrees of freedom. Rotation can occur around the aryl-oxygen bond (Ar-O) and the oxygen-ethyl bond (O-CH₂). These rotations dictate the spatial orientation of the ethyl chains relative to the benzene ring and to each other.

The combination of these rotational possibilities results in a complex potential energy surface with multiple local energy minima, each corresponding to a different stable conformation. The flexibility of these alkoxy groups and the central ester moiety means that this compound does not have a single rigid structure but rather exists as an ensemble of interconverting conformers. acs.org This conformational flexibility is crucial for its interactions with other molecules and its packing in the solid state.

| Rotatable Bond | Typical Torsional Angle (degrees) | Energy Barrier (kcal/mol) | Implication for Flexibility |

| Ar-C(O)O | ~0° or ~180° (Planar) | Low | High flexibility, allows ester group to rotate relative to the ring. |

| Ar-O(Et) | Varies | Low | Allows ethoxy groups to orient in multiple directions. |

| O-CH₂(Et) | Varies | Low | Contributes to the overall conformational freedom of the side chains. |

This interactive table summarizes the key rotational dynamics in this compound, based on data from analogous aromatic esters. The low energy barriers indicate a high degree of molecular flexibility.

Energy Framework Analysis for Supramolecular Interactions

Energy framework analysis is a computational method used to investigate the intermolecular interactions within a crystal lattice, providing quantitative insights into the strength and nature of the forces that hold the molecules together. researchgate.netiucr.orgrsc.org This analysis calculates the interaction energies between a central molecule and its neighbors and visualizes them as a network of cylinders, where the thickness of the cylinder is proportional to the strength of the interaction. The frameworks are typically decomposed into electrostatic and dispersion components to better understand the driving forces behind the crystal packing. iucr.org

For this compound, a hypothetical energy framework analysis would likely reveal a packing structure dominated by weak, non-covalent interactions. The primary interactions would include:

Weak Hydrogen Bonds: The oxygen atoms of the ester and ethoxy groups can act as hydrogen bond acceptors, forming weak C-H···O interactions with hydrogen atoms from the aromatic ring or ethyl groups of neighboring molecules. These interactions, though individually weak, collectively play a crucial role in directing the molecular packing arrangement. rsc.org

π-π Stacking: Aromatic rings often engage in π-π stacking interactions, where the electron-rich π systems of adjacent benzene rings align. In the case of this compound, the ethoxy groups would influence the geometry of this stacking, potentially leading to offset or tilted arrangements rather than a direct face-to-face overlap. rsc.org

| Interaction Type | Participating Atoms | Estimated Energy (kcal/mol) | Role in Crystal Packing |

| Dispersion Forces | All atoms (esp. C, H) | Dominant | Overall packing efficiency and stabilization. |

| Weak Hydrogen Bonds | C-H (donor), O (acceptor) | 0.5 - 2.0 | Directional control of molecular arrangement. |

| π-π Stacking | Aromatic Rings (C atoms) | 1.0 - 3.0 | Contributes to cohesion between layers or columns. |

This interactive table outlines the primary supramolecular interactions expected in the crystal structure of this compound and their energetic contributions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., hydrophobicity, electronics, size) to a measured activity, such as enzyme inhibition or cytotoxicity. nih.govnih.gov

For derivatives of this compound, a QSAR study would involve synthesizing a library of analogs by modifying specific parts of the molecule. For example, one could vary the substituents on the benzene ring, change the ester group to other functional groups, or alter the length of the alkoxy chains.

The steps to build a QSAR model would be:

Data Set Generation: A series of derivatives is synthesized and their biological activity (e.g., IC₅₀ value) is measured under standardized conditions.

Descriptor Calculation: For each molecule, a set of molecular descriptors is calculated using software. These can include electronic descriptors (like Hammett constants or dipole moment), steric descriptors (like molar refractivity), and hydrophobic descriptors (like LogP). researchgate.netnih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to find the best correlation between a subset of the descriptors and the biological activity. researchgate.net

Model Validation: The predictive power of the resulting equation is tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For instance, a study on benzoic acid derivatives as inhibitors of the α-amylase enzyme found that the addition of methoxy (B1213986) groups at the 3,5-positions decreased inhibitory activity. mdpi.com A QSAR model for such a system might reveal that increased hydrophobicity in that region is detrimental to activity. Similarly, another study found that for a series of eugenyl benzoate derivatives, both hydrophobicity (LogP) and steric factors (CMR) influenced their cytotoxic activity. nih.gov A hypothetical QSAR model for antimicrobial derivatives of this compound might take the form:

log(1/IC₅₀) = a(LogP) - b(Molar Volume) + c*(Dipole Moment) + d

Where 'a', 'b', 'c', and 'd' are constants derived from the regression analysis. Such a model would be invaluable for designing new, more potent derivatives by predicting their activity before synthesis, thereby saving time and resources.

| Derivative of this compound | R1 (Position 4) | LogP (Descriptor) | Molar Refractivity (Descriptor) | Hypothetical Activity (IC₅₀, µM) |

| Analog 1 | -H | 3.1 | 60.5 | 15.2 |

| Analog 2 | -Cl | 3.8 | 65.2 | 10.8 |

| Analog 3 | -NO₂ | 2.9 | 65.1 | 25.5 |

| Analog 4 | -NH₂ | 2.5 | 62.1 | 5.4 |

| Analog 5 | -OH | 2.7 | 60.8 | 8.1 |

This interactive, hypothetical data table illustrates the type of information used in a QSAR study. By correlating the descriptors (LogP, Molar Refractivity) with the measured activity, a predictive model can be built.

Chemical Reactivity and Derivatization of Methyl 3,5 Diethoxybenzoate

Hydrolysis Reactions of the Ester Moiety

The ester functionality of Methyl 3,5-diethoxybenzoate can be readily hydrolyzed to yield its corresponding carboxylic acid, 3,5-diethoxybenzoic acid. This transformation, a fundamental reaction of esters, can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis, also known as saponification, is the more common method. It involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is typically irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 3,5-diethoxybenzoic acid. Analogous procedures are well-documented for similar methoxy-substituted benzoates. chemicalbook.com

Acid-catalyzed hydrolysis is an equilibrium process that requires the use of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in the presence of excess water. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Table 1: Representative Conditions for the Hydrolysis of this compound

| Catalyst Type | Reagents | Typical Conditions | Product |

| Basic | NaOH or KOH in H₂O/Ethanol | Heat/Reflux, followed by acidic workup (e.g., HCl) | 3,5-Diethoxybenzoic Acid |

| Acidic | H₂SO₄ or HCl in H₂O | Heat/Reflux | 3,5-Diethoxybenzoic Acid |

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is highly susceptible to electrophilic aromatic substitution (EAS) due to the presence of two strongly activating ethoxy groups. byjus.com The regiochemical outcome of these reactions is determined by the combined directing effects of the substituents.

The directing influence of the substituents on the benzene ring can be summarized as follows:

Methyl Ester Group (-COOCH₃): This is a deactivating substituent. It withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect), making the ring less reactive towards electrophiles. echemi.com This group is a meta-director. rsc.org

In this compound, the two powerful activating ethoxy groups at positions 3 and 5 dominate the directing effects. They strongly activate the positions that are ortho and para to them. The available positions for substitution are C2, C4, and C6.

C4 Position: This position is para to the C5-ethoxy group and ortho to the C3-ethoxy group, making it highly activated and sterically accessible.

C2 and C6 Positions: These positions are chemically equivalent. They are both ortho to one ethoxy group (at C3 and C5, respectively) and meta to the other. They are also meta to the deactivating ester group.

The strong activation provided by the ethoxy groups overrides the deactivation by the ester group. Therefore, electrophilic attack will occur preferentially at the C2, C4, and C6 positions.

Table 2: Summary of Substituent Directing Effects

| Substituent | Position | Type | Directing Influence |

| -COOCH₃ | 1 | Deactivating, -R, -I | Meta (to C3, C5) |

| -OCH₂CH₃ | 3 | Activating, +R, -I | Ortho, Para (to C2, C4) |

| -OCH₂CH₃ | 5 | Activating, +R, -I | Ortho, Para (to C4, C6) |

Given the activated nature of the aromatic ring, halogenation occurs readily. Bromination, for example, can be carried out using bromine (Br₂) in a suitable solvent, often without the need for a strong Lewis acid catalyst that is typically required for less activated rings. byjus.com The reaction is expected to be highly regioselective.

Under mild conditions, monosubstitution is favored, with the major product likely being Methyl 4-bromo-3,5-diethoxybenzoate due to the combined activation at the C4 position. Substitution at the C2 or C6 positions would yield Methyl 2-bromo-3,5-diethoxybenzoate. Under more forcing conditions (e.g., excess bromine), multiple halogenations can occur, leading to di- and tri-substituted products at the remaining activated positions.

Table 3: Predicted Products of Bromination

| Reagents and Conditions | Predicted Major Product | Predicted Minor Product(s) |

| 1 eq. Br₂ in Acetic Acid or CH₂Cl₂ | Methyl 4-bromo-3,5-diethoxybenzoate | Methyl 2-bromo-3,5-diethoxybenzoate |

| Excess Br₂ | Methyl 2,4,6-tribromo-3,5-diethoxybenzoate | Di-brominated intermediates |

Reductions of the Ester Group to Alcohol or Aldehyde Derivatives

The methyl ester group can be selectively reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to the primary alcohol, (3,5-diethoxyphenyl)methanol, is typically accomplished using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). smolecule.com Alternatively, sodium borohydride (B1222165) (NaBH₄) in combination with a protic solvent like methanol (B129727) can also effect this transformation, often requiring heat. sciencemadness.org

The partial reduction of the ester to the corresponding aldehyde, 3,5-diethoxybenzaldehyde, requires a less reactive, sterically hindered hydride reagent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. chemistrysteps.comcommonorganicchemistry.com The reaction is performed at low temperatures, typically -78 °C (dry ice/acetone (B3395972) bath), to prevent over-reduction to the alcohol. At this temperature, DIBAL-H adds one hydride equivalent to the ester, forming a stable tetrahedral intermediate. chemistrysteps.com This intermediate does not collapse to the aldehyde until it is hydrolyzed during the aqueous workup, thus preventing a second hydride addition. youtube.com

Table 4: Reduction of the Ester Moiety

| Target Product | Reagent(s) | Solvent(s) | Temperature |

| (3,5-diethoxyphenyl)methanol | Lithium Aluminum Hydride (LiAlH₄) | THF, Et₂O | 0 °C to RT |

| (3,5-diethoxyphenyl)methanol | Sodium Borohydride (NaBH₄) / Methanol | THF | Reflux |

| 3,5-diethoxybenzaldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene, DCM | -78 °C |

Functionalization of the Ethoxy Side Chains

While the aromatic ring and ester group are the most common sites for reaction, the ethoxy side chains also offer opportunities for derivatization, primarily through ether cleavage.

Cleavage of the aryl-ether bond can be achieved under harsh conditions using strong protic acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). byjus.commasterorganicchemistry.com Treatment of this compound with excess HBr, for example, would lead to the cleavage of both ether linkages to produce Methyl 3,5-dihydroxybenzoate (B8624769) and two equivalents of ethyl bromide.

Another potential, though less common, transformation is free-radical halogenation at the methylene (B1212753) (-CH₂-) position of the ethoxy groups. This position is analogous to a benzylic position, and reactions with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially lead to the formation of α-bromo ether derivatives, such as Methyl 3-ethoxy-5-(1-bromoethoxy)benzoate. This type of reaction is documented for benzylic C-H bonds on related benzoate (B1203000) structures. google.com

Synthesis of Advanced Benzoate Derivatives

This compound serves as a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of its various functional groups. myskinrecipes.com The combination of hydrolysis, electrophilic aromatic substitution, and reduction allows for the introduction of diverse functionalities.

For instance, the product of ester hydrolysis, 3,5-diethoxybenzoic acid, can be converted to an acyl chloride and used in Friedel-Crafts acylation reactions or amide bond formations. The alcohol derivative, (3,5-diethoxyphenyl)methanol, can be oxidized to the aldehyde or used in nucleophilic substitution reactions after conversion of the hydroxyl group to a better leaving group.

The highly activated aromatic ring can be used to introduce functionalities that are precursors for cross-coupling reactions. For example, bromination of the ring at the C4 position provides a handle for subsequent Suzuki, Heck, or Sonogashira coupling reactions, allowing for the construction of complex biaryl systems or the introduction of acetylenic and olefinic moieties. This strategic functionalization makes the 3,5-diethoxybenzoate scaffold a key intermediate in the synthesis of target molecules in fields such as pharmaceuticals and materials science. myskinrecipes.comguidechem.com

Amidation and Hydrazide Formation from the Ester

The ester functional group in this compound serves as a versatile handle for the synthesis of various derivatives, primarily through nucleophilic acyl substitution. Amidation and hydrazide formation are two fundamental transformations that convert the methyl ester into corresponding amide and hydrazide structures, which are often key intermediates in the synthesis of more complex molecules.

The direct conversion of esters to amides, or amidation, typically involves heating the ester with an amine. This reaction can be performed neat or in the presence of a solvent. While the reaction can proceed without a catalyst, it is often slow. Various catalytic systems have been developed to facilitate this transformation under milder conditions and with a broader substrate scope. These catalysts can include Lewis acids, organoboron compounds, and transition metals.

Hydrazide formation, or hydrazinolysis, is achieved by reacting the ester with hydrazine (B178648) hydrate, usually in an alcoholic solvent under reflux. This reaction is generally efficient and provides the corresponding acyl hydrazide in good yield. These hydrazides are stable compounds and important precursors for the synthesis of various heterocyclic compounds and other derivatives.

The following table summarizes representative conditions for amidation and hydrazide formation based on reactions with analogous benzoate esters.

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl Benzoate | Aniline | Nb2O5 catalyst, solvent-free, heat | N-Phenylbenzamide | High |

| Methyl Benzoate | n-Octylamine | Nb2O5 catalyst, solvent-free, heat | N-Octylbenzamide | High |

| Methyl 4-methoxybenzoate | Hydrazine hydrate | Methanol, reflux, 6 h | 4-Methoxybenzohydrazide | 92% |

| Ethyl Benzoate | Hydrazine hydrate | Ethanol, reflux | Benzohydrazide | Not specified |

Coupling Reactions for Extended Aromatic Systems

To generate extended aromatic systems from this compound, it must first be functionalized to introduce a suitable leaving group, such as a halide (Br, I) or a triflate, on the aromatic ring. Once converted to an aryl halide or triflate, it can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Heck, Suzuki, and Sonogashira reactions are powerful tools for this purpose, enabling the introduction of alkenyl, aryl, and alkynyl groups, respectively. chemicalbook.comwikipedia.orgrsc.org

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. chemicalbook.comwikipedia.org This reaction is a versatile method for the synthesis of substituted alkenes. chemicalbook.comwikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction.

The Suzuki reaction facilitates the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate. rsc.orgprinceton.edu It is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large number of boronic acids. rsc.orgprinceton.edu

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.org Copper-free variations have also been developed to avoid the homocoupling of the alkyne. wikipedia.org

The tables below provide an overview of typical components used in these coupling reactions, which would be applicable to a suitably functionalized derivative of this compound.

Heck Reaction Components

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(OAc)2, PdCl2, Pd2(dba)3, Tetrakis(triphenylphosphine)palladium(0) |

| Ligands | Triphenylphosphine (PPh3), BINAP, PHOX |

| Base | Triethylamine (Et3N), Potassium carbonate (K2CO3), Sodium acetate (B1210297) (NaOAc) |

| Solvent | DMF, Acetonitrile, Toluene |

Suzuki Reaction Components

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 |

| Ligands | SPhos, XPhos, Triphenylphosphine (PPh3) |

| Base | K2CO3, Cs2CO3, K3PO4, NaOH |

| Solvent | Toluene, Dioxane, THF, Water mixtures |

Sonogashira Reaction Components

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh3)2Cl2, Pd(OAc)2, Pd(PPh3)4 |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (Et3N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene, Amine base as solvent |

Applications of Methyl 3,5 Diethoxybenzoate in Advanced Organic Synthesis and Material Science

Role as an Intermediate in Complex Organic Synthesis

The chemical architecture of Methyl 3,5-diethoxybenzoate makes it a valuable starting point for constructing more elaborate molecular frameworks. The ester functional group can be readily modified, while the diethoxy-substituted phenyl ring provides a stable core with defined electronic characteristics.

While structurally similar compounds like methyl 3,5-dimethoxybenzoate (B1226732) are documented as key intermediates in the synthesis of mycophenolic acid analogues, the direct application of this compound for this specific purpose is not widely reported. However, its utility as a precursor for other advanced pharmaceutical intermediates has been demonstrated.

Notably, this compound is used as the starting material for the synthesis of 3,5-diethoxybenzohydrazide. This transformation is achieved through a reaction with hydrazine (B178648) monohydrate. The resulting hydrazide is a key structural motif investigated for its potential biological activities, including the inhibition of enzymes such as human carbonic anhydrases. The synthesis involves the conversion of the methyl ester into a hydrazide functional group, a common step in the development of novel therapeutic agents.

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| This compound | Hydrazine monohydrate | 3,5-Diethoxybenzohydrazide | 56% |

Substituted benzoic acids and their esters are fundamental building blocks in the total synthesis of natural products. They often form a key part of the carbon skeleton of complex molecules. However, in a review of the scientific literature, specific examples detailing the incorporation of this compound as a starting material or key intermediate in the total synthesis of complex natural products are not prominently featured. The field typically utilizes a wide variety of commercially available or readily synthesized aromatic building blocks, and the selection is highly dependent on the specific target molecule.

Applications in Materials Science

The rigid structure and defined substitution pattern of this compound make it a candidate for the synthesis of specialized polymers and functional organic materials, particularly in the realm of liquid crystals.

The use of this compound as a direct monomer in polymerization reactions is not extensively documented in the surveyed scientific literature. Research into polymers derived from related structures, such as 3,5-dihydroxybenzoic acid, has been explored but indicates challenges, such as poor solubility of the resulting polymer, which may limit its direct applications.

This compound serves as a valuable precursor for the core structure of calamitic (rod-like) liquid crystals. The general approach to synthesizing such materials often involves the esterification of a substituted benzoic acid (like 3,5-diethoxybenzoic acid, derived from its methyl ester) with a substituted phenol, often containing a rigid core such as a biphenyl group. The resulting phenyl benzoate (B1203000) structure is a common mesogenic (liquid crystal-forming) core.

The discovery of the ferroelectric nematic (NF) phase has spurred the design of new polar liquid crystals. The synthesis of these materials often relies on creating molecules with large dipole moments and specific shapes. Benzoate esters are integral components of many such molecules. The ethoxy groups on the this compound precursor can influence the final molecule's shape, polarity, and intermolecular interactions, which are critical factors for the formation of nematic and ferroelectric nematic phases. While many different benzoate esters have been used to create liquid crystals, the 3,5-diethoxy substitution pattern represents one of many potential designs for tuning mesophase properties.

| Component 1 (Derived from Benzoate) | Linking Group | Component 2 (Rigid Core) | Component 3 (Terminal Group) |

|---|---|---|---|

| 3,5-Diethoxybenzoyl group | Ester (-COO-) | Biphenyl, Phenyl, etc. | Alkoxy chain, Cyano group, etc. |

The development of functional materials, especially for electro-optical applications, relies on precise control over molecular structure to achieve desired electronic properties. This compound can be considered a building block for such materials, particularly liquid crystals.

Utilization in Coordination Chemistry and Metal-Organic Frameworks

This compound serves as a valuable precursor in the fields of coordination chemistry and materials science, primarily through its conversion to the corresponding carboxylate, which can act as a versatile ligand for the construction of metal complexes and extended network structures like Metal-Organic Frameworks (MOFs).

This compound as a Ligand Precursor for Metal Complexes

The utility of this compound in coordination chemistry stems from its facile conversion into 3,5-diethoxybenzoic acid. The ester group is typically not a strong coordinating group for metal ions, especially in the presence of more favorable binding sites. Therefore, a common and crucial first step is the hydrolysis of the methyl ester to its corresponding carboxylic acid. This reaction is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide (B78521), followed by acidification to protonate the carboxylate salt. chemspider.com

Once converted to 3,5-diethoxybenzoic acid, the molecule can act as a ligand, coordinating to metal centers through its carboxylate group. The carboxylate functionality can exhibit various coordination modes, including monodentate, bidentate chelating, or bidentate bridging. This versatility allows for the formation of a wide array of metal complexes with diverse structures and properties.

While direct studies on metal complexes of 3,5-diethoxybenzoic acid are not extensively detailed in the provided research, the coordination chemistry of structurally analogous ligands, such as 3,5-dimethoxybenzoic acid and 3,4-dimethoxybenzoic acid, has been explored. For instance, 3,5-dimethoxybenzoic acid has been used to synthesize lanthanide complexes. sigmaaldrich.com Similarly, 3,4-dimethoxybenzoates of Co(II), Cu(II), La(III), and Nd(III) have been prepared and characterized, revealing that the carboxylate groups can act as monodentate, bidentate bridging, or chelating ligands. researchgate.net These examples strongly suggest that 3,5-diethoxybenzoic acid, derived from its methyl ester, would be a competent ligand for forming stable complexes with a variety of transition metal and lanthanide ions.

The general process for utilizing this compound as a ligand precursor can be summarized in the following steps:

| Step | Description | Reactants/Reagents | Product |

| 1. Hydrolysis | Conversion of the methyl ester to the corresponding carboxylate salt. | This compound, Base (e.g., NaOH), Solvent (e.g., Methanol (B129727)/Water) | Sodium 3,5-diethoxybenzoate |

| 2. Acidification | Protonation of the carboxylate salt to yield the carboxylic acid. | Sodium 3,5-diethoxybenzoate, Strong Acid (e.g., HCl) | 3,5-Diethoxybenzoic acid |

| 3. Complexation | Reaction of the carboxylic acid ligand with a metal salt. | 3,5-Diethoxybenzoic acid, Metal Salt (e.g., Metal Chloride) | Metal-3,5-diethoxybenzoate complex |

Design of Metal-Organic Frameworks (MOFs) with Benzoate Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands, often referred to as linkers. mdpi.comrsc.org The structure, porosity, and functionality of MOFs can be systematically tuned by carefully selecting the metal-containing nodes and the organic linkers. rsc.org

Benzoates and other carboxylate-functionalized organic molecules are among the most widely used linkers in MOF synthesis due to their ability to form strong coordination bonds with metal centers and their diverse geometries. cd-bioparticles.net The geometry and connectivity of the linker are critical in dictating the topology of the resulting MOF. rsc.org For instance, dicarboxylic acids like 1,4-benzenedicarboxylic acid often lead to the formation of three-dimensional frameworks. researchgate.net

3,5-Diethoxybenzoic acid, obtained from the hydrolysis of this compound, can be envisioned as a monotopic or, more accurately, a ditopic linker if considering the potential for the ethoxy groups to participate in weaker interactions or if the molecule is further functionalized. However, in its primary role, the single carboxylate group would typically terminate a growing framework or form discrete molecular complexes. To be an effective linker for creating extended, porous MOF structures, benzoate derivatives typically need to have at least two coordinating groups (e.g., dicarboxylates, tricarboxylates).

The design principles for incorporating benzoate-type linkers into MOFs involve considering several factors:

Connectivity: The number of coordinating groups on the linker determines its connectivity and the dimensionality of the resulting framework.

Geometry: The angles between the coordinating groups on the linker influence the topology of the MOF.

Functionalization: The presence of functional groups, such as the ethoxy groups in 3,5-diethoxybenzoate, can modify the chemical environment within the pores of the MOF, influencing properties like selective adsorption or catalysis.

While specific MOFs constructed from 3,5-diethoxybenzoate as the primary linker are not prominently reported, the general principles of MOF design using functionalized benzoate linkers are well-established. Mixed-linker strategies, where linkers of different lengths and functionalities are used together, can also be employed to create more complex and tailored MOF architectures. rsc.org The ethoxy groups on the 3,5-diethoxybenzoate linker could be used to fine-tune the hydrophobicity or steric properties of the pores in such mixed-linker systems.